molecular formula C25H29NO4 B443511 5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide

5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide

Cat. No.: B443511
M. Wt: 407.5g/mol
InChI Key: BOFUQBNJNSJWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a furan ring, a tert-butylphenoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide typically involves multiple steps, including acylation, nucleophilic substitution, and reduction . The starting materials are commercially available compounds such as 4-fluoro-2-methoxy-5-nitroaniline . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylphenoxy derivatives: Compounds with similar phenoxy groups but different substituents.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

Uniqueness

5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5g/mol

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C25H29NO4/c1-25(2,3)19-9-11-20(12-10-19)29-17-21-13-14-23(30-21)24(27)26-16-15-18-7-5-6-8-22(18)28-4/h5-14H,15-17H2,1-4H3,(H,26,27)

InChI Key

BOFUQBNJNSJWDN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCCC3=CC=CC=C3OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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